molecular formula C17H13ClN2O2 B2632381 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 956261-56-6

1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2632381
CAS RN: 956261-56-6
M. Wt: 312.75
InChI Key: ZAKCTTNMDJMBQF-UHFFFAOYSA-N
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Description

1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids, which are lipid signaling molecules that play a crucial role in various physiological processes, including pain sensation, mood regulation, and inflammation. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can result in a range of therapeutic effects.

Scientific Research Applications

Chemical Synthesis and Functionalization

  • The functionalization reactions of pyrazole derivatives have been extensively studied, demonstrating the versatility of these compounds in organic synthesis. For example, reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with various hydroxylamines and carbazates yielded novel N-substituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides and other derivatives in good yields, showcasing their potential as intermediates in the synthesis of more complex molecules (E. Korkusuz & İ. Yıldırım, 2010).

  • Experimental and theoretical studies have explored the functionalization reactions of these acids and their chlorides with aminophenols, leading to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. These studies not only provide insight into the reaction mechanisms but also highlight the compounds' potential as building blocks in organic synthesis (İ. Yıldırım & F. Kandemirli, 2006).

Structural and Mechanistic Insights

  • The synthesis and structural analysis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester have contributed to the understanding of regiospecific synthesis and structure determination of pyrazole derivatives. X-ray crystallography played a crucial role in unambiguously determining the structures, providing valuable insights into the conformational aspects and interactions within the crystal lattice (I. R. Kumarasinghe et al., 2009).

Bioactive Compound Development

  • Some derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid have been synthesized and evaluated for their antibacterial activities, providing a basis for the development of new antibacterial agents. Among these, specific sulfamide derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, underscoring the potential of pyrazole derivatives in medicinal chemistry and drug development (I. Bildirici et al., 2007).

properties

IUPAC Name

1-benzyl-3-(4-chlorophenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c18-14-8-6-13(7-9-14)16-15(17(21)22)11-20(19-16)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKCTTNMDJMBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid

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